An In-Depth Technical Guide to Diethyl Methylthiomethylphosphonate: Properties, Synthesis, and Applications in Modern Chemistry
An In-Depth Technical Guide to Diethyl Methylthiomethylphosphonate: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Diethyl methylthiomethylphosphonate, a versatile organophosphorus compound. Moving beyond a simple data sheet, this document delves into the nuanced physical and chemical properties of this reagent, offers a detailed, field-tested perspective on its synthesis and handling, and explores its applications, particularly within the context of synthetic and medicinal chemistry. The content herein is structured to provide not only factual data but also the underlying scientific principles and practical insights essential for its effective and safe utilization in a research and development setting.
Core Molecular and Physical Characteristics
Diethyl methylthiomethylphosphonate, with the CAS number 28460-01-7, is a stable, high-boiling liquid organophosphorus reagent. Its core structure features a phosphonate group bonded to a methylthiomethyl moiety, conferring unique reactivity that is leveraged in various synthetic transformations.
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of Diethyl methylthiomethylphosphonate is presented in the table below for quick reference. These parameters are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅O₃PS | [1][2] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.132 g/cm³ at 20 °C | [1] |
| Boiling Point | 119-120 °C at 10 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.465 | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents | [1] |
| Flash Point | 102 °C (215 °F) | [3] |
Synthesis of Diethyl Methylthiomethylphosphonate: The Michaelis-Arbuzov Reaction
The most common and efficient method for the synthesis of Diethyl methylthiomethylphosphonate is the Michaelis-Arbuzov reaction. This reaction forms the crucial carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide. In this case, triethyl phosphite serves as the phosphorus source, and chloromethyl methyl sulfide is the alkyl halide.
The causality behind this choice of reactants lies in the high nucleophilicity of the phosphorus atom in triethyl phosphite and the susceptibility of the carbon-chlorine bond in chloromethyl methyl sulfide to nucleophilic attack. The reaction proceeds through a quasi-phosphonium salt intermediate which then undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product.
Generalized Experimental Protocol for Synthesis
This protocol outlines a standard procedure for the synthesis of Diethyl methylthiomethylphosphonate. It is crucial that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and atmospheric oxygen.
Materials:
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Triethyl phosphite
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Chloromethyl methyl sulfide
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Anhydrous toluene (optional, as solvent)
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Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
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Heating mantle
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Inert gas supply (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a dry, inert-atmosphere-flushed round-bottom flask, place triethyl phosphite (1.0 equivalent). If a solvent is desired to control the reaction temperature, anhydrous toluene can be added.
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Addition of Alkyl Halide: Slowly add chloromethyl methyl sulfide (1.0 to 1.1 equivalents) to the stirred triethyl phosphite. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
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Reaction: Heat the reaction mixture to a gentle reflux (typically 110-120 °C if no solvent is used) and maintain for several hours. The progress of the reaction can be monitored by the cessation of the evolution of ethyl chloride gas or by techniques such as TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
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Purification: The crude product is purified by vacuum distillation to yield pure Diethyl methylthiomethylphosphonate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Diethyl methylthiomethylphosphonate.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data (CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 | Quintet | 4H | -O-CH₂ -CH₃ |
| ~ 2.9 | Doublet | 2H | P-CH₂ -S |
| ~ 2.2 | Singlet | 3H | S-CH₃ |
| ~ 1.3 | Triplet | 6H | -O-CH₂-CH₃ |
The quintet for the ethoxy methylene protons arises from coupling to both the adjacent methyl protons and the phosphorus atom. The doublet for the P-CH₂-S protons is due to coupling with the phosphorus atom.
Predicted ¹³C NMR Spectral Data (CDCl₃)
The carbon NMR spectrum will provide information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 62 | -O-C H₂-CH₃ |
| ~ 35 (doublet, J_CP ≈ 140 Hz) | P-C H₂-S |
| ~ 16 | -O-CH₂-C H₃ |
| ~ 15 | S-C H₃ |
The carbon directly attached to the phosphorus atom (P-CH₂-S) will appear as a doublet due to one-bond coupling with the ³¹P nucleus, which has a large coupling constant.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Medium-Strong | C-H stretching (alkyl) |
| 1250 | Strong | P=O stretching (phosphonate) |
| 1050-1020 | Strong | P-O-C stretching |
| 700-600 | Medium | C-S stretching |
The strong absorption band around 1250 cm⁻¹ is highly characteristic of the P=O double bond in phosphonates.
Predicted Mass Spectrometry Fragmentation
In electron ionization mass spectrometry, Diethyl methylthiomethylphosphonate is expected to exhibit a molecular ion peak (M⁺) at m/z 198. Key fragmentation pathways would likely involve the loss of ethoxy groups, the methylthio group, and cleavage of the P-C bond. Common fragments would include [M-OC₂H₅]⁺ (m/z 153), [M-SCH₃]⁺ (m/z 151), and fragments corresponding to the diethyl phosphite cation.
Chemical Reactivity and Applications
The reactivity of Diethyl methylthiomethylphosphonate is primarily centered around the nucleophilicity of the carbanion generated by deprotonation of the methylene group adjacent to both the phosphorus and sulfur atoms. This stabilized carbanion is a key intermediate in the Horner-Wadsworth-Emmons reaction.
The Horner-Wadsworth-Emmons Reaction
A cornerstone of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the stereoselective synthesis of alkenes.[4] Diethyl methylthiomethylphosphonate serves as a precursor to the phosphonate carbanion, which reacts with aldehydes and ketones to form vinyl sulfides. The resulting vinyl sulfides are valuable synthetic intermediates that can be further transformed into a variety of functional groups.
The general mechanism involves the deprotonation of the phosphonate by a strong base (e.g., sodium hydride, n-butyllithium) to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a betaine intermediate which subsequently eliminates a water-soluble phosphate byproduct to yield the alkene. A significant advantage of the HWE reaction over the traditional Wittig reaction is the ease of removal of the phosphate byproduct from the reaction mixture.[4]
Horner-Wadsworth-Emmons Reaction Workflow
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Applications in Drug Development
Organophosphorus compounds, including phosphonates and thiophosphonates, are of significant interest in medicinal chemistry due to their ability to act as mimics of phosphates and carboxylates, which are ubiquitous in biological systems.[5] The P-C bond in phosphonates is resistant to enzymatic cleavage, making them stable isosteres of phosphate esters.
While specific applications of Diethyl methylthiomethylphosphonate in drug development are not extensively documented in publicly available literature, compounds containing the α-thiomethylphosphonate moiety are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, the vinyl sulfides produced from the HWE reaction can be precursors to various heterocyclic compounds, which are common scaffolds in pharmaceuticals. Furthermore, the thioether functionality can be oxidized to the corresponding sulfoxide or sulfone, providing additional avenues for structural diversification and modulation of biological activity. The development of novel antiviral and anticancer agents often involves the synthesis of nucleoside and non-nucleoside analogs, where phosphonate moieties can play a crucial role in mimicking the phosphate backbone of DNA and RNA or in inhibiting key enzymes.[5]
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical reagent. Diethyl methylthiomethylphosphonate is classified as a hazardous substance and requires careful handling to minimize risk.
Hazard Identification and Personal Protective Equipment (PPE)
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Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
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Personal Protective Equipment:
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
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Skin and Body Protection: A lab coat and closed-toe shoes are required.
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Respiratory Protection: Work in a well-ventilated fume hood. If the possibility of inhalation exists, a respirator may be necessary.
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Handling and Storage
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Handle in a well-ventilated area.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
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In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
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If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
Diethyl methylthiomethylphosphonate is a valuable and versatile reagent in organic synthesis, with its primary utility stemming from its role in the Horner-Wadsworth-Emmons reaction to form vinyl sulfides. Its stable nature and the predictable reactivity of its corresponding carbanion make it a reliable tool for the construction of carbon-carbon double bonds. For researchers in drug development, the resulting vinyl sulfides and the inherent thiomethylphosphonate moiety offer numerous possibilities for the synthesis of novel and structurally diverse molecules with potential biological activity. A thorough understanding of its physical properties, synthetic methods, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
References
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PubChem. Diethyl ((methylthio)methyl)phosphonate. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
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Snoeck, R., et al. (2010). Historical Perspectives in the Development of Antiviral Agents Against Poxviruses. Viruses, 2(10), 2249–2279. Available from: [Link]
